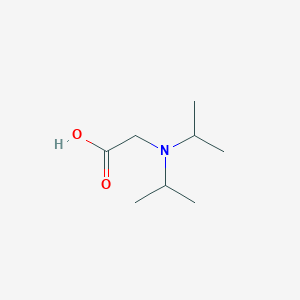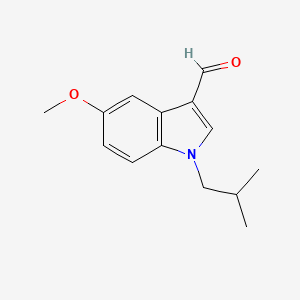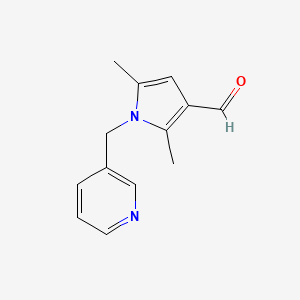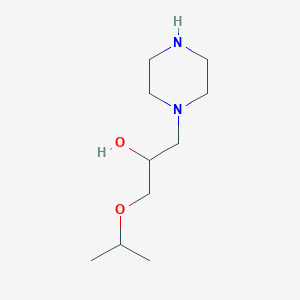
Diisopropylamino-acetic acid
概要
説明
Diisopropylamino-acetic acid is a secondary amine with the chemical formula (Me 2 CH) 2 NH (Me = methyl). It is a colorless liquid with an ammonia-like odor . It contains total 27 bond(s); 10 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic) and 1 hydroxyl group(s) .
Synthesis Analysis
Diisopropylamine is a common amine nucleophile in organic synthesis. Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine. It reacts with organolithium reagents to give lithium diisopropylamide (LDA) .Molecular Structure Analysis
This compound contains total 28 atom(s); 17 Hydrogen atom(s), 8 Carbon atom(s), 1 Nitrogen atom(s) and 2 Oxygen atom(s) . It also contains total 27 bond(s); 10 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic) and 1 hydroxyl group(s) .Chemical Reactions Analysis
Diisopropylamine is a common amine nucleophile in organic synthesis. Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine. It reacts with organolithium reagents to give lithium diisopropylamide (LDA) .Physical And Chemical Properties Analysis
Diisopropylamine is a colorless liquid with an ammonia-like odor . Its lithium derivative, lithium diisopropylamide, known as LDA is a widely used reagent .科学的研究の応用
Pharmaceutical Research and Drug Delivery Systems :Diisopropylamino-acetic acid derivatives have been explored in pharmaceutical research, particularly in the context of drug delivery systems. One notable study focused on the influence of 2-(diisopropylamino)ethyl methacrylate on acid-triggered hydrolysis of cyclic benzylidene acetals, which are crucial for efficient drug delivery (Tang et al., 2015).
Nuclear Medicine and Imaging :In the field of nuclear medicine, this compound derivatives, specifically disofenin (diisopropyl iminodiacetic acid), have been investigated for their potential in evaluating hepatobiliary diseases. A study discussed a case where Tc-99m disofenin exhibited an altered biodistribution pattern in imaging, highlighting its application in diagnostic procedures (Massie et al., 1982).
Chemical Synthesis and Molecular Interactions :this compound and its analogs play a significant role in chemical synthesis and understanding molecular interactions. For example, a study on the nickel-catalyzed trans-alkynylboration of alkynes via activation of a boron-chlorine bond used (diisopropylamino)chloroboryl ethers, demonstrating their importance in complex chemical reactions (Yamamoto & Suginome, 2005).
Antimicrobial Research :Acetic acid, a related compound, has been studied for its antimicrobial effects. Research has shown that acetic acid, even at low concentrations, possesses strong bactericidal properties, making it a potential candidate for use as a local antiseptic agent (Ryssel et al., 2009).
Material Science and Polymer Research :The interaction of this compound derivatives with other materials, such as hydroxypropylcellulose, has been explored in material science. Studies in this area focus on the rheological properties of these combinations, providing insights into the behavior of polymers and their potential applications (Navard & Haudin, 1986).
Biochemical Studies :this compound derivatives have also been used in biochemical research. For instance, studies on the effect of acetic acid on light scattering from cells have contributed to a better understanding of cellular processes and may aid in developing techniques to improve the utility of acetic acid application in medical diagnostics (Marina et al., 2012).
Metabolic Research :Research on acetic acid's effect on metabolism, specifically its role in suppressing body fat accumulation, has provided insights into potential therapeutic applications. Studies have shown that acetic acid can influence the expression of genes related to fatty acid oxidation, suggesting its potential use in obesity prevention (Kondo et al., 2009).
作用機序
Target of Action
Diisopropylamino-acetic acid is primarily involved in the synthesis of DNA oligonucleotides, where it plays a crucial role in the coupling step . The compound’s primary targets are the nucleosides linked to a solid support during the synthesis process .
Mode of Action
During the coupling step of DNA oligonucleotide synthesis, the diisopropylamino group of the incoming second nucleoside is displaced by the free 5’-OH of the first, solid-support-linked nucleoside . This interaction results in the formation of a new phosphodiester bond, extending the growing oligonucleotide chain .
Biochemical Pathways
this compound is involved in the phosphoramidite method of oligonucleotide synthesis . This method is a key biochemical pathway in the production of DNA oligonucleotides, which are essential for various biological processes such as DNA replication, transcription, and repair .
Pharmacokinetics
The physicochemical properties of a molecule strongly influence its adme properties . Therefore, understanding the physicochemical properties of this compound, such as its ionization state and hydrophobicity, could provide insights into its pharmacokinetics.
Result of Action
The action of this compound in the coupling step of oligonucleotide synthesis results in the extension of the oligonucleotide chain . This is a crucial step in the synthesis of DNA oligonucleotides, which are essential for various cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, which in turn can influence its reactivity . Additionally, the presence of other chemicals in the environment can also impact the action of this compound .
Safety and Hazards
将来の方向性
There are several promising future research directions in the field of microbial fermentation, which encompass the development and enhancement of microbial strains to improve LA production efficiency . The limited impact of acetic acid in archives and libraries also suggests future research directions .
特性
IUPAC Name |
2-[di(propan-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)5-8(10)11/h6-7H,5H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOTVKSRXFESJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390384 | |
| Record name | Diisopropylamino-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
44976-83-2 | |
| Record name | Diisopropylamino-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the pharmacological activity of glucono-di(N-diisopropylamino)acetic acid sodium salt based on this research?
A1: While the abstract doesn't delve into specific mechanisms, it highlights that the research investigated the compound's tolerance and its effects on urinary creatine and creatinine elimination []. This suggests that the compound might interact with metabolic pathways related to these compounds. Further research is needed to elucidate the precise mechanisms of action and potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)



![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)

![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)
![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)





